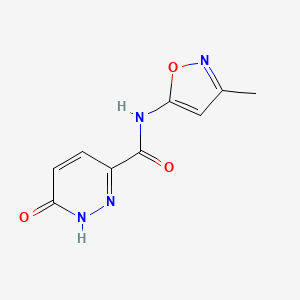

![molecular formula C13H12N4S B6423847 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine CAS No. 537667-64-4](/img/structure/B6423847.png)

6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

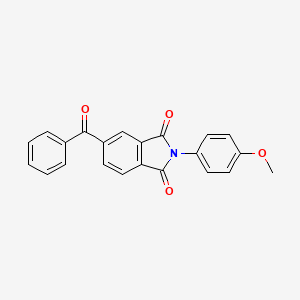

Molecular Structure Analysis

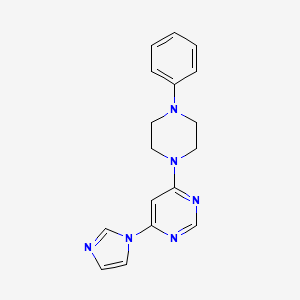

The molecular structure of “6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine” can be inferred from its name and general knowledge of chemical structures. It contains a purine ring, which is a heterocyclic aromatic organic compound, with a sulfanyl group attached to the 6-position and a 3-methylphenylmethyl group also attached via the sulfur atom .科学的研究の応用

Anti-Alzheimer’s and Anti-Parkinsonism

Xanthine, a heterocyclic aromatic compound similar to purine, has been developed recently for use in anti-Alzheimer’s and anti-Parkinsonism treatments . Given the structural similarities, it’s plausible that “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-” could have similar applications.

Anti-Cancer

Xanthine and its derivatives have also been explored for their anti-cancer properties . The potential for “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-” to be used in cancer treatments could be an area of future research.

Anti-Asthmatic

Xanthine derivatives have shown promise in the treatment of asthma . This suggests that “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-” might also have potential as an anti-asthmatic agent.

Anti-Diabetic

Research has indicated that xanthine derivatives can be developed for anti-diabetic treatments . This could potentially extend to “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-”.

Anti-Depressant and Anxiolytic

Xanthine and its derivatives have been developed recently as anti-depressants and anxiolytics . Given the structural similarities, “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-” could potentially be used in similar applications.

Analgesic and Anti-Inflammatory

Xanthine derivatives have shown analgesic and anti-inflammatory properties . This suggests that “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-” might also have potential in this area.

Diuretic

Xanthine derivatives have been used as diuretics . This could potentially extend to “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-”.

Anti-Epileptic

Xanthine derivatives have been developed for anti-epileptic treatments . This suggests that “1H-Purine, 6-[[(3-methylphenyl)methyl]thio]-” might also have potential as an anti-epileptic agent.

将来の方向性

The future directions for research on “6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine” could include further exploration of its potential applications, such as its role in the inhibition of human phosphodiesterase 10 . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile.

作用機序

Target of Action

The primary target of 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine is the enzyme human phosphodiesterase 10 . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine interacts with its target, human phosphodiesterase 10, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, leading to an increase in the concentration of cyclic nucleotides within the cell .

Biochemical Pathways

The compound affects the purine metabolism pathway . Under conditions of high purine demand, the de novo purine biosynthetic enzymes cluster near mitochondria and microtubules to form a multi-enzyme complex known as the purinosome . The inhibition of human phosphodiesterase 10 by 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine can disrupt this process, affecting the synthesis of purine nucleotides .

Pharmacokinetics

The compound’s molecular weight (2423 g/mol) and logP value (281250) suggest that it may have good bioavailability . The compound’s boiling point is 402°C at 760 mmHg, indicating its stability under physiological conditions .

Result of Action

The inhibition of human phosphodiesterase 10 by 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine leads to an increase in the concentration of cyclic nucleotides within the cell . This can affect various cellular processes, including signal transduction and gene expression .

特性

IUPAC Name |

6-[(3-methylphenyl)methylsulfanyl]-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S/c1-9-3-2-4-10(5-9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVBAQUTZZPTRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332946 |

Source

|

| Record name | 6-[(3-methylphenyl)methylsulfanyl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3-methylphenyl)methylsulfanyl]-7H-purine | |

CAS RN |

537667-64-4 |

Source

|

| Record name | 6-[(3-methylphenyl)methylsulfanyl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B6423774.png)

![1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6423777.png)

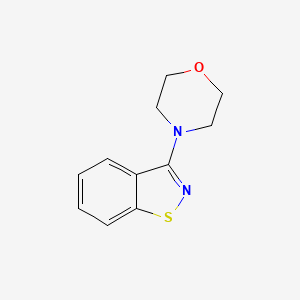

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6423791.png)

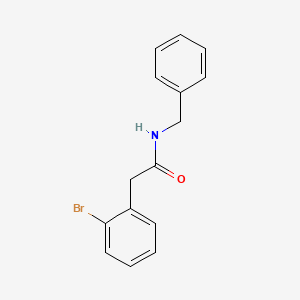

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B6423843.png)

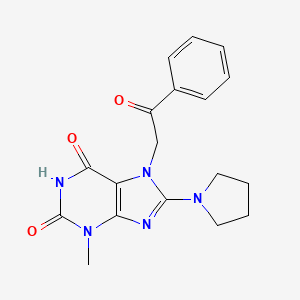

![7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423867.png)